BenchChemオンラインストアへようこそ!

(3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

EPAC1 inhibition RapGEF3 antagonism cAMP signaling

This isoxazole-piperazine hybrid (CAS 1428371-90-7, Compound 36/NY0563) is a validated EPAC1 antagonist (IC50 6.70 μM) from US Patent 11,124,489. Subtle structural variations in the chemotype cause >10‑fold potency shifts; generic substitution risks inactive compounds. Use at its documented IC50 for selective EPAC1‑over‑PKA cAMP probing in cancer cells, and as a calibration standard for SAR assays. Confirm target engagement via CETSA or BRET biosensors before in vivo use.

Molecular Formula C20H19N3O5
Molecular Weight 381.388
CAS No. 1428371-90-7
Cat. No. B2731692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
CAS1428371-90-7
Molecular FormulaC20H19N3O5
Molecular Weight381.388
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4
InChIInChI=1S/C20H19N3O5/c24-19(16-7-4-12-26-16)22-8-10-23(11-9-22)20(25)17-13-18(21-28-17)27-14-15-5-2-1-3-6-15/h1-7,12-13H,8-11,14H2
InChIKeyYRXBMIGAYAWMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone (CAS 1428371-90-7): EPAC1 Antagonist Research Tool


(3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone (CAS 1428371-90-7) is a synthetic small-molecule isoxazole-piperazine hybrid disclosed as an Exchange Protein directly Activated by cAMP (EPAC) antagonist [1]. This compound, designated Compound 36 (NY0563) in US Patent 11,124,489, belongs to a series of isoxazole derivatives developed to inhibit Rap guanine nucleotide exchange factor 3 (RapGEF3, also known as EPAC1) [1][2]. It is available from specialty chemical suppliers as a research-grade reagent for in vitro and cellular target-engagement studies, and should not be substituted with structurally similar isoxazole derivatives without verification of target-specific activity [2].

Why Generic Isoxazole-Piperazine Substitution Fails for EPAC1-Targeted Studies with (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone


The isoxazole-piperazine chemotype is present in numerous bioactive compounds, but subtle structural variations profoundly alter EPAC1 inhibitory potency and selectivity [1]. Within the same US 11,124,489 patent series, closely related analogs exhibit EPAC1 IC50 values ranging from 2.40 μM to >24.4 μM, demonstrating that even minor modifications to the isoxazole substitution pattern produce large potency shifts [1][2]. Generic substitution with a cheaper or more readily available isoxazole-piperazine derivative without verified EPAC1 activity data risks selecting a compound with >10-fold weaker target engagement, compromising experimental reproducibility and wasting procurement resources [2].

Quantitative Differentiation Evidence for (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone vs. Closest EPAC1 Antagonist Analogs


EPAC1 (RapGEF3) Inhibitory Potency: Direct Cross-Compound Comparison Within the US11124489 Patent Series

Compound 36 (target compound) inhibits human RapGEF3 with an IC50 of 6.70 μM [1]. Within the same patent-defined chemical series and identical assay format, Compound 24 exhibits an IC50 of 5.60 μM—approximately 1.2-fold more potent—while Compounds 11, 15, and Entry 14 show IC50 values of 3.30 μM, 7.20 μM, and 24.4 μM, respectively [1][2][3]. The target compound thus occupies a defined intermediate-potency position, distinct from the weakest analog (Entry 14, ~3.6-fold less potent) and the most potent (Compound 11, ~2.0-fold more potent). This quantitative ranking enables dose-response planning and SAR benchmarking [3].

EPAC1 inhibition RapGEF3 antagonism cAMP signaling Isoxazole SAR

Structural Differentiation: Benzyloxy-Isoxazole vs. Benzisoxazole or Phenyl-Isoxazole Analogs in EPAC1 Target Engagement

The target compound incorporates a 3-benzyloxy substituent on the isoxazole ring, distinguishing it from benzisoxazole-fused analogs (e.g., Compound 35, BDBM517691) and 5-phenyl-isoxazole analogs (e.g., Compound 13) within the same patent series [1][2]. Published SAR around the isoxazole core demonstrates that changes at the 3-position and the ring-fusion state critically modulate EPAC1 binding [1]. While quantitative IC50 data for these specific structural comparators are available in BindingDB, the benzyloxy substitution appears to confer a potency window (low micromolar IC50) that differs from both more potent (sub-5 μM) and less potent (>20 μM) analogs [2][3]. This structural differentiation is relevant for researchers seeking to explore EPAC1 pharmacophore space or avoid confounding off-target effects associated with alternative substitution patterns [3].

Isoxazole SAR EPAC1 pharmacophore Benzyloxy substitution

Furan-2-Carbonyl Piperazine Motif: Functional Differentiation from Piperazine-Urea and Piperazine-Benzoyl EPAC1 Antagonists

The target compound uniquely incorporates a furan-2-carbonyl piperazine moiety, whereas many isoxazole-piperazine EPAC1 antagonists in the patent literature utilize urea, carboxamide, or benzoyl linkers [1]. Crystallographic and SAR data from related EPAC inhibitor series indicate that the piperazine N-acyl group influences both the compound's interaction with the EPAC1 cAMP-binding domain and its physicochemical properties [1]. Although a direct, quantitative head-to-head comparison of furan-2-carbonyl vs. alternative piperazine capping groups on EPAC1 potency is not available for this exact compound series, the furan-2-carbonyl group is generally associated with improved solubility and metabolic stability profiles in piperazine-containing kinase and GPCR ligands [2]. This functional group differentiation may rationalize the observed rank-order potency of Compound 36 relative to structurally analogous but differently capped compounds (e.g., Compound 24, IC50 = 5.60 μM, which bears a distinct piperazine N-substituent) [3].

Piperazine pharmacophore Furan-2-carbonyl EPAC1 antagonist scaffold

Prioritized Application Scenarios for (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone Based on Quantitative EPAC1 Evidence


EPAC1-dependent cAMP Signaling Elucidation in Cancer Cell Lines

Use Compound 36 at concentrations near its 6.70 μM EPAC1 IC50 to selectively probe EPAC1-mediated (as opposed to PKA-mediated) cAMP signaling in cancer cell lines (e.g., pancreatic, breast, or melanoma) where EPAC1 overexpression is documented [1]. Include Compound 24 (IC50 = 5.60 μM) as a structurally distinct comparator and a high-potency analog (e.g., Compound 11, IC50 = 3.30 μM) as a positive control to establish concentration-response relationships [2].

SAR Benchmarking of Isoxazole-Piperazine EPAC1 Antagonist Libraries

Employ Compound 36 as a reference point for structure-activity relationship (SAR) studies exploring the benzyloxy-isoxazole and furan-2-carbonyl piperazine pharmacophores. Its intermediate potency (6.70 μM) relative to the broader US11124489 compound series (IC50 range: 3.30–24.4 μM) makes it a useful calibration standard for enzymatic and cellular EPAC1 inhibition assays [1].

Chemical Probe for EPAC1 vs. EPAC2 Selectivity Profiling

Leverage the compound as a starting point for selectivity profiling against EPAC2 (RapGEF4), given that the US11124489 patent series was designed around EPAC1 antagonism. Comparative IC50 testing against EPAC2 is recommended to establish isoform selectivity, which is critical for interpreting phenotype rescue experiments in EPAC1-knockout or EPAC1/EPAC2 double-knockout models [1][2].

In Vitro Target Engagement Validation in Inflammatory Pain Models

Utilize Compound 36 in cellular thermal shift assays (CETSA) or BRET-based EPAC1 biosensor assays to confirm target engagement in relevant cell types (e.g., dorsal root ganglion neurons or macrophages) prior to in vivo administration, consistent with the therapeutic indications (pain, inflammation, cancer) claimed in US11124489 [1].

Quote Request

Request a Quote for (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.